
(R)-2-Benzylazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Benzylazepane is a chiral azepane derivative characterized by the presence of a benzyl group attached to the nitrogen atom of the seven-membered azepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Benzylazepane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-aminobenzylamine and a suitable azepane precursor.
Formation of Azepane Ring: The azepane ring is formed through cyclization reactions, often involving the use of reagents like sodium hydride or potassium tert-butoxide.
Benzylation: The benzyl group is introduced through benzylation reactions, typically using benzyl bromide or benzyl chloride in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of ®-2-Benzylazepane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalytic methods to improve reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: ®-2-Benzylazepane undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can convert ®-2-Benzylazepane to its corresponding N-oxide derivatives.
Reduction: Reduction reactions can be used to modify the azepane ring or the benzyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azepane ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include various substituted azepane derivatives, N-oxide compounds, and reduced benzylazepane analogs.
Aplicaciones Científicas De Investigación
®-2-Benzylazepane finds applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: ®-2-Benzylazepane is utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-2-Benzylazepane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, including signal transduction and metabolic processes.
Comparación Con Compuestos Similares
(S)-2-Benzylazepane: The enantiomer of ®-2-Benzylazepane, differing in its chiral configuration.
2-Phenylazepane: A structurally similar compound with a phenyl group instead of a benzyl group.
2-Benzylpiperidine: A related compound with a six-membered piperidine ring instead of the seven-membered azepane ring.
Uniqueness: ®-2-Benzylazepane is unique due to its specific chiral configuration and the presence of the benzyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C13H19N |
|---|---|
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
(2R)-2-benzylazepane |
InChI |
InChI=1S/C13H19N/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-14-13/h1,3-4,7-8,13-14H,2,5-6,9-11H2/t13-/m1/s1 |
Clave InChI |
GCXJNDWBSJHSGC-CYBMUJFWSA-N |
SMILES isomérico |
C1CC[C@@H](NCC1)CC2=CC=CC=C2 |
SMILES canónico |
C1CCC(NCC1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


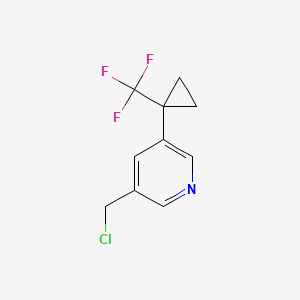

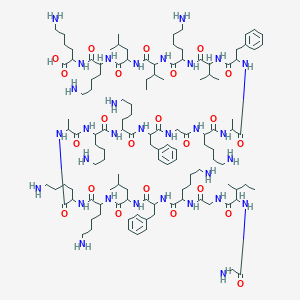


![2-[(2Z)-2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzamide](/img/structure/B14800174.png)
![methyl (Z)-3-methoxy-2-[2-[[2-propan-2-yloxy-6-(trifluoromethyl)pyrimidin-4-yl]oxymethyl]phenyl]prop-2-enoate](/img/structure/B14800177.png)
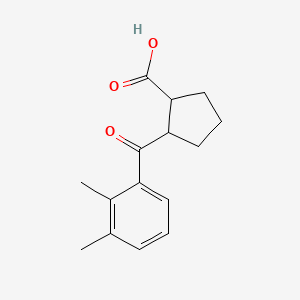
![Tert-butyl 3-[[2-(4-amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethylimidazo[4,5-c]pyridin-7-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B14800193.png)
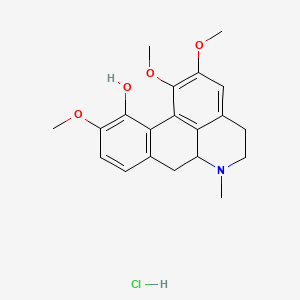
![[4-[(2R)-7-(2,2-dimethylpropanoyloxy)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B14800206.png)
![(9aR)-3-hexanoyl-9a-methyl-6-prop-1-enyl-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione](/img/structure/B14800218.png)
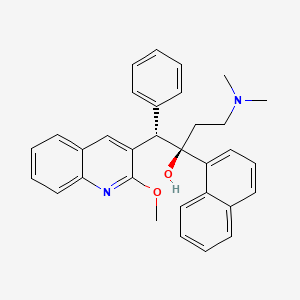
![2-Amino-1-[4-[[benzyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14800234.png)
